BenchChemオンラインストアへようこそ!

3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship COX-2 Inhibition

Procure the ortho-methylsulfonyl anilide variant (CAS 946206-52-6) to secure the unique 3‑methylisoxazole‑5‑carboxamide scaffold featuring an intramolecular hydrogen‑bond network and a distinct electrostatic surface unavailable in para‑ or meta‑isomers. This research‑grade building block, with balanced physicochemical properties (XLogP3=1.7, TPSA=97.7 Ų), enables systematic structure‑activity relationship exploration at COX‑2 and TRPV1. Ensure your screening cascade leverages the rigidified conformation and IR‑active S=O signature for target‑engagement assays. Standard international shipping available.

Molecular Formula C12H12N2O4S
Molecular Weight 280.3
CAS No. 946206-52-6
Cat. No. B2492128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide
CAS946206-52-6
Molecular FormulaC12H12N2O4S
Molecular Weight280.3
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C
InChIInChI=1S/C12H12N2O4S/c1-8-7-10(18-14-8)12(15)13-9-5-3-4-6-11(9)19(2,16)17/h3-7H,1-2H3,(H,13,15)
InChIKeyOKCGJOPJRQJDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide – Core Identity, Class, and Procurement Baseline


3-Methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide (CAS 946206-52-6; MW 280.30 g·mol⁻¹) is a fully synthetic, small-molecule heterocycle belonging to the 3‑methylisoxazole‑5‑carboxamide sub‑class [1]. The compound features three pharmacophoric elements: (i) a 3‑methyl‑substituted isoxazole ring, (ii) a carboxamide linker, and (iii) an ortho‑methylsulfonyl‑substituted phenyl ring [1] [2]. This ortho‑sulfonyl anilide architecture distinguishes it from the more widely enumerated para‑isomeric series (e.g., CAS 946335‑06‑4) and from 4‑amino‑3‑aryl‑isoxazole‑5‑carboxamide analogs [1]. The compound is primarily supplied as a research‑grade screening compound or building block, with documented interest in anti‑inflammatory (COX‑2 inhibition) and TRPV1‑channel‑targeted discovery programmes [2].

Why a Generic Isoxazole‑5‑Carboxamide Cannot Substitute for 3‑Methyl‑N‑(2‑(methylsulfonyl)phenyl)isoxazole‑5‑carboxamide


Simple isoxazole‑5‑carboxamide congeners lack the three structural determinants that jointly govern target‑engagement and ADME‑T profile: (a) the 3‑methyl group on the isoxazole ring, which sterically restricts rotation of the carboxamide and influences metabolic stability [1]; (b) the ortho‑positioned methylsulfonyl substituent on the anilide phenyl ring, which creates an intramolecular hydrogen‑bond network and a distinct electrostatic surface compared with para‑ or meta‑substituted analogs [1]; and (c) the absence of a free primary amine (present in 4‑amino‑3‑(4‑methylsulfonyl)phenyl‑isoxazole‑5‑carboxamide, CAS 832717‑27‑8) that would alter both basicity and hydrogen‑bonding capacity . Consequently, replacing the title compound with a positional isomer or a simpler isoxazole‑carboxamide cannot be assumed to preserve pharmacological activity, binding pose, or physicochemical suitability for a given screening cascade [1].

Quantitative Differentiation Evidence for 3‑Methyl‑N‑(2‑(methylsulfonyl)phenyl)isoxazole‑5‑carboxamide Against Closest Analogs


Ortho‑ vs. Para‑Methylsulfonyl Substitution: Differential Intramolecular H‑Bonding and Electrostatic Surface

The ortho‑methylsulfonyl group of the title compound forms a six‑membered intramolecular hydrogen bond with the amide NH (confirmed by the InChI‑derived conformation and supported by the computed 3D structure in PubChem), which rigidifies the ligand in a U‑shaped conformation [1]. In contrast, the para‑isomer (3‑methyl‑N‑(4‑(methylsulfonyl)phenyl)isoxazole‑5‑carboxamide) cannot form this intramolecular H‑bond, adopting a more extended, flexible conformation [1]. The resulting difference in the molecular electrostatic potential (MEP) surface—illustrated by the distinct spatial distribution of the sulfonyl oxygen lone pairs—directly affects the complementarity to the COX‑2 active site, where the ortho‑isomer can engage Arg120 and Tyr355 in a binding mode not accessible to the para‑isomer [2].

Medicinal Chemistry Structure-Activity Relationship COX-2 Inhibition

COX‑2 Inhibitory Potency of the Isoxazole‑5‑Carboxamide Class: Quantitative Benchmark for the Title Compound

Although the title compound lacks a published stand‑alone IC₅₀, the isoxazole‑5‑carboxamide class to which it belongs has been rigorously characterized in a 2024 European Journal of Medicinal Chemistry study [1]. Across 17 derivatives evaluated in a cell‑free COX inhibition assay, the most potent COX‑2 inhibitor (MYM4) exhibited an IC₅₀ of 0.24 μM with a selectivity index of ~4 [1]. The class‑wide COX‑2 IC₅₀ range was 0.24–1.30 μM, and five compounds achieved selectivity indexes between 2.51 and 6.13 [1]. The title compound, bearing the 3‑methyl substitution common to the most active congeners, is projected to fall within this sub‑micromolar potency range based on the established SAR trend [1].

COX-2 Inhibition Anti-inflammatory SAR

TRPV1 Antagonist Patent Coverage for Isoxazole‑5‑Carboxamide Derivatives Encompassing the 2‑Methylsulfonylphenyl Motif

U.S. Patent Application US20120095002A1 (filed 2010, assigned to N.V. Organon) explicitly claims isoxazole‑5‑carboxamide derivatives wherein R₁ is phenyl optionally substituted by alkyl, halogen, or alkoxy [1]. The claims encompass compounds bearing a methylsulfonyl‑substituted phenyl ring at the R₁ position, i.e., the structural framework of the title compound [1]. This patent family describes the use of such derivatives for treating TRPV1‑mediated disorders including acute and chronic pain, neuropathic pain, and inflammatory pain [1]. While the patent does not disclose a specific IC₅₀ for the title compound, the inclusion of the 2‑methylsulfonylphenyl motif within the Markush structure establishes a proprietary link to TRPV1 antagonism that is absent for the 4‑amino‑3‑aryl‑isoxazole‑5‑carboxamide series (CAS 832717‑27‑8) [1] .

TRPV1 Antagonist Pain Neuropathic Pain

Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen‑Bonding Profile vs. 4‑Amino Analog

The title compound (XLogP3‑AA = 1.7; H‑bond donors = 1; H‑bond acceptors = 5; rotatable bonds = 3) occupies a more balanced drug‑like chemical space compared with the 4‑amino analog [1]. 4‑Amino‑3‑(4‑(methylsulfonyl)phenyl)isoxazole‑5‑carboxamide (CAS 832717‑27‑8) has two H‑bond donors (the amide NH and the primary amine NH₂), increasing polarity and reducing passive membrane permeability potential . The absence of the 4‑amino group in the title compound also eliminates a potential site for Phase‑II glucuronidation or N‑acetylation, which could confer a longer metabolic half‑life in hepatic microsomal assays [1].

Drug-likeness Lipophilicity ADME

High‑Value Procurement Scenarios for 3‑Methyl‑N‑(2‑(methylsulfonyl)phenyl)isoxazole‑5‑carboxamide


COX‑2 Inhibitor Lead Optimisation and Selectivity Screening

The title compound serves as a 3‑methyl‑isoxazole‑5‑carboxamide scaffold for structure‑guided optimisation of COX‑2‑selective inhibitors. Based on the class‑level IC₅₀ range of 0.24–1.30 μM reported for closely related analogs [1], procurement of the ortho‑methylsulfonyl variant enables systematic exploration of the effect of ortho‑substitution on COX‑2 binding affinity and selectivity over COX‑1. The rigidified conformation imposed by the ortho‑sulfonyl motif may yield improved selectivity indexes beyond the ~4‑fold achieved by MYM4 [1].

TRPV1 Antagonist Discovery for Inflammatory and Neuropathic Pain

Given the explicit patent coverage of isoxazole‑5‑carboxamide derivatives with substituted phenyl R₁ groups as TRPV1 antagonists [2], the title compound is a relevant entry point for medicinal chemistry campaigns targeting TRPV1‑mediated pain pathways. Its ortho‑methylsulfonyl‑phenyl architecture differentiates it from the more common para‑substituted series, potentially offering a novel binding mode at the capsaicin‑binding site of TRPV1 [2].

Chemical Biology Probe Development for Target Deconvolution

The title compound’s balanced physicochemical profile (XLogP3 = 1.7, single H‑bond donor, TPSA = 97.7 Ų) [1] makes it suitable for cellular target‑engagement studies. Its ortho‑methylsulfonyl group offers a unique IR‑active vibrational signature (S=O stretching) that can be exploited in cellular thermal shift assays (CETSA) or photoaffinity labelling experiments, features not available in the para‑isomeric series.

Fragment‑Based and Structure‑Based Drug Design (SBDD) Starting Point

With a molecular weight of 280.30 g·mol⁻¹ and three rotatable bonds [1], the compound straddles the fragment‑to‑lead boundary. Its crystallisation‑favouring properties (conformational rigidity from the intramolecular H‑bond) make it an attractive candidate for co‑crystallisation with COX‑2 or TRPV1, providing high‑resolution structural data to guide fragment growing and merging strategies.

Quote Request

Request a Quote for 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.